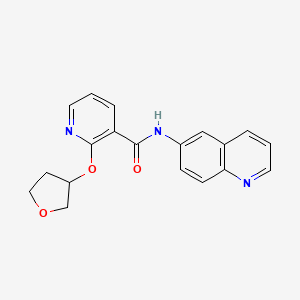

2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-quinolin-6-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18(22-14-5-6-17-13(11-14)3-1-8-20-17)16-4-2-9-21-19(16)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIJHODBZLYUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a tetrahydrofuran-3-yl group.

Formation of the Nicotinamide Group: The final step involves the coupling of the quinoline-tetrahydrofuran intermediate with nicotinic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoline ring that are activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the quinoline ring may produce dihydroquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide exhibit various biological activities, including:

- Anticancer Properties : Several studies have shown that quinoline derivatives possess anticancer activity by inhibiting cell proliferation in various cancer cell lines .

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Its ability to inhibit tumor growth makes it a candidate for further development in oncology.

- Infectious Diseases : The antimicrobial properties highlight its potential use in treating infections caused by resistant bacterial strains.

- Neurological Disorders : Some derivatives have shown promise in modulating neurological pathways, suggesting applications in neuropharmacology .

Case Studies

Several case studies have investigated the efficacy of compounds related to this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

- Case Study 2 : Research exploring the antimicrobial properties found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, paving the way for further exploration in drug formulation against resistant strains.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structural analogs can be categorized based on substituent variations observed in patent literature (). Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Functional Implications of Substituents

Oxolan vs. Piperidinyloxy/Benzyloxy ():

The oxolan group in the target compound likely improves aqueous solubility compared to benzyloxy or piperidinyloxy substituents, which are more lipophilic. This could enhance bioavailability in therapeutic or agrochemical contexts.- Quinoline vs.

- Electron-Withdrawing Groups (Cyano, Difluoromethyl): Cyano groups () could modulate electron density, affecting binding affinity to targets like kinases or oxidoreductases. Difluoromethyl groups () are known to resist oxidative metabolism, suggesting the target compound may have a shorter half-life than fluorinated analogs .

Research Considerations and Limitations

- Data Gaps: Publicly available data on the target compound’s physicochemical properties (e.g., logP, solubility) and biological activity are absent. Comparisons rely on structural extrapolation.

- Synthetic Challenges: Introducing the oxolan-3-yloxy group may require specialized stereochemical control during synthesis, as seen in SHELX-refined crystallographic studies () .

- Patent Scope: , and 5 highlight iterative modifications in carboxamide libraries, emphasizing substituent-driven optimization for patentability rather than disclosed efficacy .

Biological Activity

The compound 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide is a member of the quinoline derivatives, which have gained attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline nucleus, which is known for its pharmacological significance, particularly in the development of antimalarial and anticancer agents.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on substituted quinoline carboxamides showed promising results against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium kansasii . The specific activity of this compound against these pathogens remains to be fully elucidated but is expected to be favorable based on structural similarities with other active derivatives.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The compound may exert its effects through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, related compounds have shown effectiveness against esophageal cancer cell lines . The specific cytotoxicity profile of this compound requires further investigation to determine its efficacy compared to established chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been documented. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The precise role of this compound in these pathways is an area ripe for exploration.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

- Inhibition of Photosynthetic Electron Transport : A study evaluated the effects of various substituted quinolines on photosynthetic electron transport in spinach chloroplasts, demonstrating that modifications to the quinoline structure can enhance biological activity .

- Antibacterial Activity : Another investigation into a series of quinoline derivatives found that certain modifications led to increased activity against Staphylococcus aureus and other Gram-positive bacteria . This suggests that structural variations in compounds like this compound could similarly influence antibacterial efficacy.

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | N-cycloheptylquinoline | Higher activity against M. tuberculosis than standards |

| Anticancer | Various quinoline derivatives | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Quinoline derivatives | Modulation of inflammatory pathways |

Q & A

Q. What synthetic methodologies are reported for 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide, and how do reaction parameters influence yield?

The compound is synthesized via multi-step reactions involving:

- Step 1: Coupling of pyridine-3-carboxylic acid derivatives with quinolin-6-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt).

- Step 2: Introduction of the oxolane moiety via nucleophilic substitution or Mitsunobu reaction.

Key parameters affecting yield include:

Q. Which analytical techniques are essential for confirming structural integrity?

- 1H/13C NMR: Assign peaks for quinoline protons (δ 8.2–9.1 ppm), pyridine carbons (δ 150–160 ppm), and oxolane ether linkages (δ 3.5–4.5 ppm) .

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry: Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers design initial biological activity screening assays?

Q. What strategies mitigate common impurities during synthesis?

Q. How is solubility optimized for in vitro assays?

- Co-solvents: Use cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic compounds .

- pH adjustment: Buffered solutions (pH 6.5–7.4) improve stability in physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations?

- Substituent effects: Compare analogs with halogenated quinolines (e.g., 2-chloro vs. 2-trifluoromethyl) to assess antiproliferative potency .

- Oxolane modifications: Replace oxolane with tetrahydrofuran or dioxane to evaluate ether linkage flexibility .

- Data table example:

| Substituent (R) | IC50 (μM, MCF-7) | LogP |

|---|---|---|

| 2-Chloro | 1.2 | 2.8 |

| 2-Trifluoromethyl | 0.8 | 3.1 |

| 2-Methoxy | 3.5 | 2.5 |

Q. How to resolve contradictions in reported biological data across studies?

- Variable protocols: Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Metabolic interference: Test for cytochrome P450 interactions using liver microsomes .

- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Q. What computational approaches predict mechanism of action?

- Molecular docking: Simulate binding to kinase domains (e.g., EGFR, BRAF) using AutoDock Vina .

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .

- Pharmacophore modeling: Identify critical hydrogen bond acceptors (amide, ether) and aromatic features .

Q. How is metabolic stability evaluated in preclinical studies?

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.